4-Benzyl-5-bromopyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

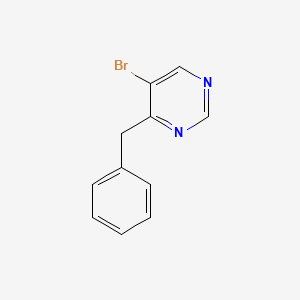

4-Benzyl-5-bromopyrimidine is a chemical compound with the molecular formula C11H9BrN2 It is a derivative of pyrimidine, a nitrogen-containing heterocycle, and features a benzyl group at the fourth position and a bromine atom at the fifth position of the pyrimidine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-5-bromopyrimidine typically involves the bromination of pyrimidine derivatives. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of 2-chloro-5-bromopyrimidine with substituted benzyl alcohols in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent mixture of acetonitrile and dimethylformamide . The reaction conditions usually include heating the mixture to around 80°C.

Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The choice of solvents, catalysts, and reaction parameters is crucial to ensure scalability and cost-effectiveness.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Benzyl-5-bromopyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the fifth position can be substituted with different nucleophiles under appropriate conditions.

Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions with aryl boronic acids to form biaryl compounds.

Common Reagents and Conditions:

Palladium Catalysts: Used in coupling reactions.

Bases: Such as cesium carbonate or sodium carbonate.

Solvents: Acetonitrile, dimethylformamide, and water.

Major Products:

Biaryl Compounds: Formed through coupling reactions.

Substituted Pyrimidines: Formed through substitution reactions.

Applications De Recherche Scientifique

4-Benzyl-5-bromopyrimidine has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of various biologically active compounds, including potential anticancer agents.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules through coupling and substitution reactions.

Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

Mécanisme D'action

The mechanism of action of 4-Benzyl-5-bromopyrimidine depends on its application. In coupling reactions, the palladium catalyst facilitates the formation of a new carbon-carbon bond through oxidative addition, transmetalation, and reductive elimination steps . In medicinal applications, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired therapeutic effects.

Comparaison Avec Des Composés Similaires

2,5-Disubstituted Pyrimidines: These compounds share a similar pyrimidine core but differ in the substituents at various positions.

5-Bromopyrimidine: Lacks the benzyl group at the fourth position but shares the bromine substitution at the fifth position.

Activité Biologique

4-Benzyl-5-bromopyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the areas of antiviral and anticancer research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies, including synthesis methods, biological evaluations, and case studies.

Chemical Structure and Synthesis

This compound belongs to the pyrimidine family, which is characterized by a six-membered aromatic ring containing two nitrogen atoms. The presence of the benzyl group and bromine atom at specific positions on the pyrimidine ring contributes to its pharmacological properties.

Synthesis Methods:

- The synthesis of this compound can be achieved through various methods, including electrophilic substitution reactions involving 5-bromopyrimidine derivatives. For instance, a recent study described a method involving the alkylation of arenes with 5-bromopyrimidine followed by oxidative re-aromatization, yielding medicinally relevant compounds .

Antiviral Activity

Research has demonstrated that derivatives of this compound exhibit promising antiviral properties. For instance, compounds structurally related to 4-benzylpyridinones have shown potent inhibitory effects against HIV-1 reverse transcriptase, with IC50 values ranging from 0.2 to 6 nM . These findings suggest that modifications to the pyrimidine structure can enhance antiviral efficacy.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. A recent investigation into pyrimidine derivatives revealed that certain compounds exhibited significant antiproliferative effects against human breast cancer cell lines such as MCF-7 and MDA-MB-231. For example, one derivative showed an IC50 value of approximately 0.21 µM against HSP90α N-terminus, indicating strong anticancer activity .

Table 1: Summary of Biological Activities

| Activity Type | Compound/Derivative | Target Cell Line | IC50 Value (µM) |

|---|---|---|---|

| Antiviral | 4-Benzylpyridinone derivative | HIV-1 | 0.2 - 6 |

| Anticancer | HSP90α inhibitor | MCF-7 | 0.21 |

| Anticancer | Novel pyrimidine derivatives | MDA-MB-231 | Low micromolar |

Case Studies

- Antiviral Efficacy Against HIV-1 : A study focused on the synthesis and evaluation of various 4-benzylpyridinone derivatives highlighted their ability to inhibit HIV-1 replication effectively. The most active compound demonstrated a remarkable reduction in viral infectivity after exposure .

- Antitumor Properties : In another case study, the impact of pyrimidine derivatives on cell cycle phases was assessed. The results indicated that certain compounds caused significant cell cycle arrest and apoptosis in cancer cells, further supporting their potential as therapeutic agents .

- Molecular Docking Studies : Molecular docking simulations have been conducted to understand the binding interactions between these compounds and their biological targets. Such studies revealed essential insights into how structural modifications can enhance binding affinity and selectivity towards specific targets like HSP90 .

Propriétés

IUPAC Name |

4-benzyl-5-bromopyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2/c12-10-7-13-8-14-11(10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWFVRZUAPYNMDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC=NC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50744861 |

Source

|

| Record name | 4-Benzyl-5-bromopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356109-00-6 |

Source

|

| Record name | 4-Benzyl-5-bromopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.